molecular formula C13H18N2O4 B11728503 Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester

Cat. No.: B11728503
M. Wt: 266.29 g/mol
InChI Key: FHOXXHGFKUKSEY-JTQLQIEISA-N
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Description

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a methoxymethylamino group, and a phenylmethyl ester group

Preparation Methods

The synthesis of Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester involves multiple steps. One common synthetic route includes the reaction of (tert-butoxycarbonyl)alanine with benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide at room temperature. This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride at low temperatures, and the reaction mixture is stirred at room temperature for several hours. The product is then extracted and purified using silica gel column chromatography .

Chemical Reactions Analysis

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1

InChI Key

FHOXXHGFKUKSEY-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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